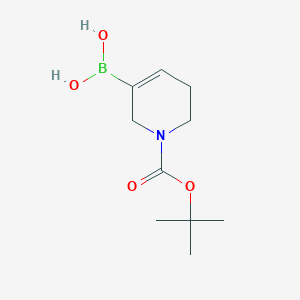

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid

Description

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid pinacol ester (CAS: 885693-20-9) is a boronic ester derivative featuring a partially saturated pyridine ring system. The compound’s molecular formula is C₁₆H₂₈BNO₄, with a molecular weight of 309.22 g/mol . The tert-butoxycarbonyl (Boc) group at the 1-position provides steric protection and enhances stability, making the compound suitable for Suzuki-Miyaura cross-coupling reactions under controlled conditions . Its structure combines a dihydropyridine core with a boronic ester moiety, which is critical for forming carbon-carbon bonds in synthetic organic chemistry, particularly in pharmaceutical intermediates .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h5,14-15H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPAOXRCVZHFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCN(C1)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of 5,6-dihydro-2H-pyridine-3-boronic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The dihydropyridine ring can be reduced to form the corresponding tetrahydropyridine derivative.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for the oxidation of the boronic acid group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of the dihydropyridine ring.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Tetrahydropyridine derivatives.

Substitution: Free amines and their subsequent derivatives.

Scientific Research Applications

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc group serves as a protecting group for the amine, preventing unwanted side reactions during the synthesis process.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s boronic ester functionality enables efficient cross-coupling reactions, as demonstrated in , where it facilitated rapid synthesis under microwave irradiation .

- Stability Advantage: Compared to non-Boc-protected analogs (e.g., BM013), the Boc group in the target compound reduces side reactions, improving yield in multi-step syntheses .

- Emerging Analogs : Compounds like FF-8708 (dihydro-7-azaindole boronic ester) and FF-7008 (dihydropyrrole boronic ester) highlight the trend toward heterocyclic diversity in boronic acid research, though their reactivity profiles differ significantly from the dihydropyridine core .

Biological Activity

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.22 g/mol |

| CAS Number | 885693-20-9 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid is primarily attributed to its interactions with enzymes and receptors involved in metabolic pathways. The boronic acid moiety allows for the formation of covalent bonds with target proteins, which can modulate their activity. This mechanism is particularly relevant in the context of enzymatic inhibition.

Anticancer Properties

Recent studies have highlighted the potential of 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid as an anticancer agent. It has been shown to inhibit specific kinases that play a crucial role in cancer cell proliferation and survival.

Case Study: Inhibition of Kinases

In a study investigating the effects of various boronic acids on cancer cell lines, 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid demonstrated significant inhibitory effects on the activity of several kinases involved in tumor growth. The compound was found to reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain types of cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various bacterial strains indicated that it possesses moderate antibacterial activity.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Comparison with Similar Compounds

1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid shares structural similarities with other boronic acid derivatives but exhibits unique biological activities due to its specific molecular configuration.

| Compound Name | Unique Features |

|---|---|

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid | Lacks the Boc protecting group; different reactivity patterns. |

| 5-Oxo-6,7-dihydro-5H-pyrindine-3-boronic acid | Exhibits notable kinase inhibition properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.